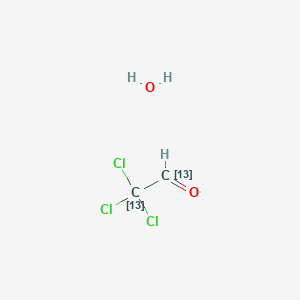
Prostaglandin F2α-1-glyceryl ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin F2α-1-glyceryl ester-d5 (PGF2α-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGF2α-1-glyceryl ester by GC- or LC-MS. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase 2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glyceryl ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of PGF2α-1-glyceryl ester has been investigated, little is known about its intrinsic biological activity.
Properties
Molecular Formula |
C23H35D5O7 |
|---|---|
Molecular Weight |
433.6 |
Synonyms |
PGF2α-1-glyceryl ester-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



